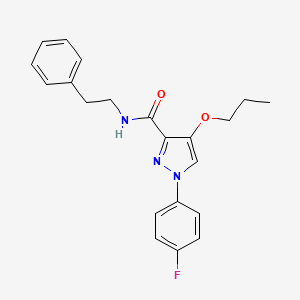

1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a fluorophenyl group, a phenethyl group, a propoxy group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds .

Aplicaciones Científicas De Investigación

Potential for Drug Interactions

The compound falls under the category of novel phenethylamines, like 4-fluoroamphetamine (4-FA) and 2,5-dimethoxy-4-bromophenethylamine (2C-B), which are among the most used new psychoactive substances (NPS). The potential interactions of such compounds, especially in populations with mental disorders or those engaging in risky sexual behavior, are noteworthy. Although the literature is limited, there are indications of possible pharmacokinetic and pharmacodynamic interactions between these phenethylamines and various prescription drugs, including antidepressants and ADHD medication. This highlights the need for further research into the interactions and effects of these substances, which could potentially include 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide, due to its structural similarity to the compounds studied (Inan et al., 2020).

Implications in Tuberculosis Treatment

A significant aspect of scientific research is the study of drug efficacy and tolerability, particularly in the treatment of tuberculosis (TB). The systematic review of ethionamide versus prothionamide reflects the broader scope of investigating the effectiveness and side effects of various treatments, which is a fundamental part of drug development and medical research. While the specific compound is not directly mentioned, the principles of such studies apply to the development and assessment of any new drug, including this compound. The rigorous comparison and analysis of drug performance play a crucial role in ensuring the safety and effectiveness of new treatments (Scardigli et al., 2016).

Therapeutic Efficacy and Molecular Docking in Cancer Treatment

The compound's potential in cancer treatment can be speculated based on studies like the systematic review of molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates. Although the specific compound is not directly mentioned, the principles of identifying drug candidates with EGFR inhibitory activity and ranking compounds based on their potential efficacy are relevant. Understanding the binding affinity and interactions of small molecules with biological targets, such as EGFR, is crucial in the drug discovery process. The methodology and insights from such research could be applicable to studying this compound, especially if its structure or activity profile suggests a potential role in cancer therapy (Hidayat et al., 2022).

Contribution to Understanding Zinc Detection

The development of fluorescent sensors based on certain chemical structures, such as 8-amidoquinoline derivatives, is another area of scientific research that could potentially be related to the study of this compound. While the compound is not specifically mentioned, the general principles of designing and studying fluorescent chemosensors can be relevant. The systematic review investigating 8-amidoquinoline derivatives as a fluorescent probe for zinc detection highlights the importance of such research in developing tools for environmental and biological applications. The structure-activity relationship and the potential of the compound to interact with metal ions or other entities could be an interesting aspect to explore (Hassan et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide is the Transient receptor potential cation channel subfamily M member 8 (TRPM8) . This receptor plays a crucial role in various physiological processes, including cold sensation and pain modulation .

Mode of Action

This compound interacts with its primary target, TRPM8, by inhibiting its activity . This inhibition can lead to changes in the cellular responses mediated by this receptor, potentially altering sensory perceptions such as cold sensation and pain .

Pharmacokinetics

It is generally expected that the compound would have good gastrointestinal absorption and oral bioavailability, based on the properties of similar compounds

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of TRPM8. This could result in altered sensory perceptions, particularly related to cold sensation and pain . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors and enzymes, modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of key genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their catalytic activity. Furthermore, this compound can bind to DNA or RNA, affecting gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular behavior, including changes in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may exhibit therapeutic benefits, while high doses could lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage range produces optimal results without causing significant toxicity. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. These metabolic pathways can influence the compound’s bioavailability, half-life, and overall pharmacokinetic profile. Additionally, the compound’s effects on metabolic flux and metabolite levels provide insights into its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacodynamics. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in target tissues. These interactions determine the compound’s efficacy and potential side effects, making them essential for drug development and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic targets. This information is crucial for optimizing the compound’s efficacy and minimizing off-target effects .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(2-phenylethyl)-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-2-14-27-19-15-25(18-10-8-17(22)9-11-18)24-20(19)21(26)23-13-12-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQCKUOGTXKPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2637667.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)